molecular formula C15H12FNO3 B10977280 N-(4-fluorobenzyl)-1,3-benzodioxole-5-carboxamide

N-(4-fluorobenzyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B10977280
M. Wt: 273.26 g/mol
InChI Key: DZQTTXXRBLQXQF-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-1,3-benzodioxole-5-carboxamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole ring system, which is known for its presence in various bioactive molecules, and a fluorobenzyl group, which can influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 4-fluorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of automated synthesis equipment and continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and selectivity, while the benzodioxole ring can contribute to the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylacetonitrile
  • Methyl S-(4-fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-L-cysteinate

Uniqueness

N-(4-fluorobenzyl)-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of a benzodioxole ring and a fluorobenzyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H12FNO3

Molecular Weight

273.26 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C15H12FNO3/c16-12-4-1-10(2-5-12)8-17-15(18)11-3-6-13-14(7-11)20-9-19-13/h1-7H,8-9H2,(H,17,18)

InChI Key

DZQTTXXRBLQXQF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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